

Application Note: Reversing Multidrug Resistance with YS-370 in HEK293T-ABCB1 Transfected Cells

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Compound of Interest

Compound Name: YS-370

Cat. No.: B10831240

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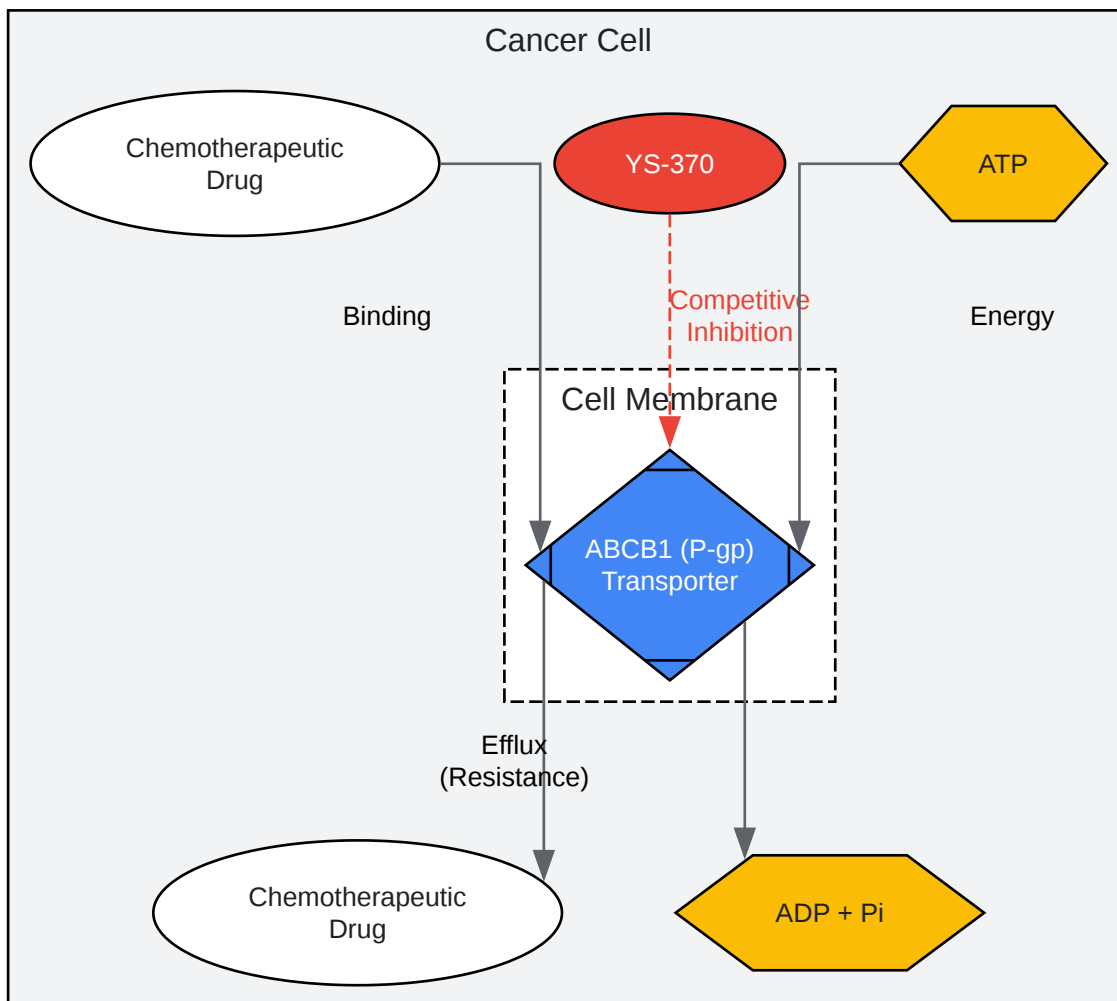
Audience: Researchers, scientists, and drug development professionals.

Introduction Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. The most prominent of these is P-glycoprotein (P-gp), encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] The human embryonic kidney 293T (HEK293T) cell line, when transfected to overexpress ABCB1, serves as a robust and reliable in vitro model for studying MDR and evaluating potential inhibitors.[4][5]

YS-370 is a potent, selective, and orally active inhibitor of P-glycoprotein.[6] It acts as a competitive inhibitor, blocking the efflux of P-gp substrates without altering the expression level of the transporter itself.[1] This application note provides detailed protocols for utilizing **YS-370** in HEK293T-ABCB1 cells to study the reversal of multidrug resistance.

Mechanism of Action & Signaling Pathways **YS-370** competitively binds to P-glycoprotein, thereby inhibiting the efflux of cytotoxic drugs and restoring their intracellular concentration. This action effectively resensitizes resistant cells to chemotherapy.[1][6] The expression of ABCB1 is regulated by several key signaling pathways, including PI3K/Akt and MEK/ERK, which are often dysregulated in cancer.[1][7][8] Activation of these pathways can lead to the upregulation of P-gp, contributing to acquired drug resistance.[1]

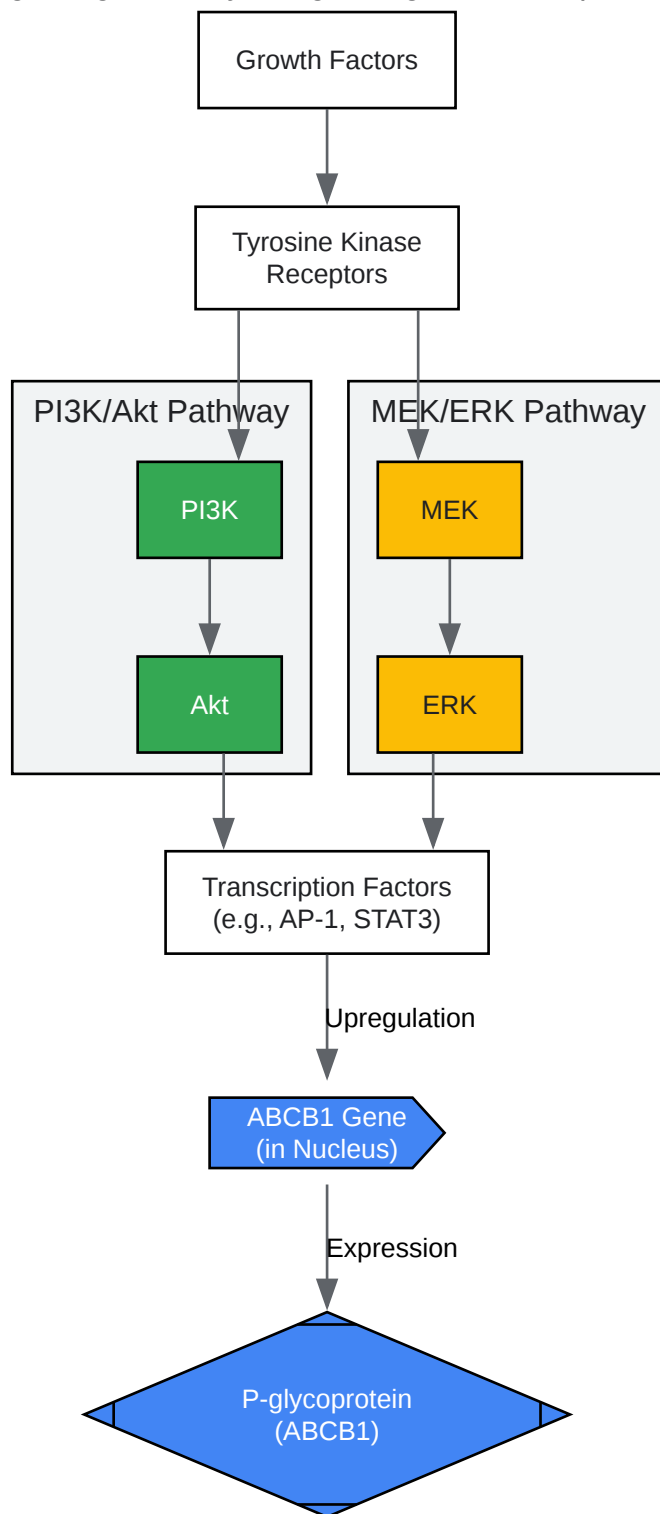
Mechanism of ABCB1 Efflux and Inhibition by YS-370



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Caption: ABCB1-mediated drug efflux and its competitive inhibition by **YS-370**.

Signaling Pathways Regulating ABCB1 Expression

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Caption: Key signaling pathways that positively regulate ABCB1 gene expression.

Experimental Protocols

Protocol 1: Generation of HEK293T-ABCB1 Stable Cell Line

This protocol describes the generation of a HEK293T cell line that stably overexpresses the ABCB1 transporter.

Materials:

- HEK293T cells (ATCC CRL-3216)
- Dulbecco's Modified Eagle Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen/Strep)
- Opti-MEM™ I Reduced Serum Medium
- ABCB1 expression plasmid (with a selectable marker, e.g., neomycin resistance)
- Transfection reagent (e.g., Lipofectamine™ 3000, PEI)
- Selection antibiotic (e.g., G418/Geneticin)
- Phosphate-Buffered Saline (PBS)
- 0.25% Trypsin-EDTA

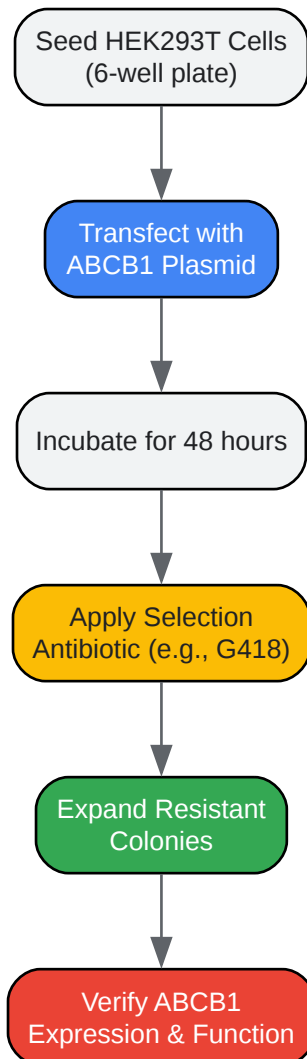
Procedure:

- **Cell Culture:** Culture HEK293T cells in complete medium (DMEM + 10% FBS + 1% Pen/Strep) at 37°C in a 5% CO₂ incubator. Passage cells when they reach 80-90% confluency.[\[9\]](#)[\[10\]](#)
- **Seeding for Transfection:** The day before transfection, seed 4.5×10^5 to 6.0×10^5 cells per well in a 6-well plate with 2 mL of complete medium to achieve 70-80% confluency on the

day of transfection.[\[9\]](#)[\[11\]](#)

- Transfection:
 - For each well, dilute ~2.5 µg of the ABCB1 plasmid into Opti-MEM™.
 - In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
 - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[\[12\]](#)
 - Add the DNA-transfection reagent complex dropwise to the cells.
- Selection: 48 hours post-transfection, begin selection by replacing the medium with complete medium containing the appropriate concentration of selection antibiotic (e.g., 500-800 µg/mL G418). The optimal concentration should be determined by a kill curve on non-transfected HEK293T cells.
- Expansion: Replace the selection medium every 3-4 days. Expand the surviving, resistant colonies.
- Verification: Confirm ABCB1 overexpression via Western Blot or qPCR and verify functional activity using a dye efflux assay (see Protocol 3).

Workflow for Generating HEK293T-ABCB1 Stable Cell Line



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Caption: Workflow for creating a stable ABCB1-overexpressing cell line.

Protocol 2: MDR Reversal Chemosensitivity Assay

This assay determines the ability of **YS-370** to restore the sensitivity of HEK293T-ABCB1 cells to an ABCB1 substrate chemotherapeutic agent, such as paclitaxel or colchicine.[6]

Materials:

- HEK293T (parental) and HEK293T-ABCB1 cells

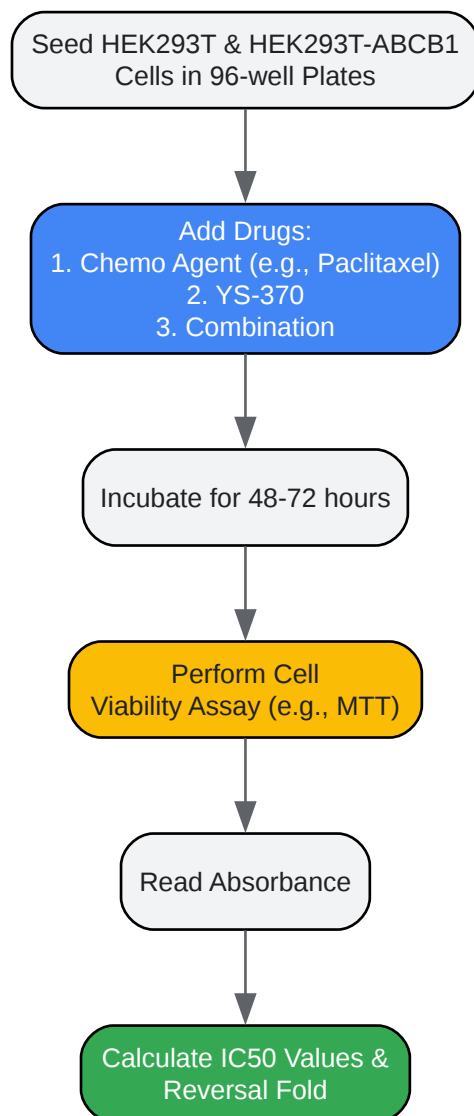
- **YS-370** (stock solution in DMSO)
- ABCB1 substrate drug (e.g., Paclitaxel)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, PrestoBlue™, Crystal Violet)

Procedure:

- Cell Seeding: Seed both HEK293T and HEK293T-ABCB1 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
- Drug Preparation:
 - Prepare a series of dilutions of the chemotherapeutic agent (e.g., Paclitaxel) at 2x the final desired concentration.
 - Prepare solutions of **YS-370** at 2x the final desired concentration. A fixed, non-toxic concentration of **YS-370** that effectively inhibits P-gp should be used (e.g., 0.5-5 µM, determined empirically).
 - Prepare combination solutions containing both the chemotherapeutic agent and **YS-370** at 2x concentrations.
- Treatment:
 - Add 100 µL of the 2x drug solutions to the appropriate wells. Include controls: untreated cells, cells with DMSO vehicle, cells with **YS-370** alone, and cells with the chemotherapeutic agent alone.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Viability Assessment: Measure cell viability using a preferred method (e.g., MTT assay). Read the absorbance on a plate reader.
- Data Analysis:

- Calculate the percentage of cell viability relative to the untreated control.
- Plot the viability against the drug concentration and determine the IC_{50} (half-maximal inhibitory concentration) values using non-linear regression analysis.
- Calculate the Fold Resistance (FR) = IC_{50} (HEK293T-ABCB1) / IC_{50} (HEK293T).
- Calculate the Reversal Fold (RF) = IC_{50} (Chemotherapeutic alone) / IC_{50} (Chemotherapeutic + **YS-370**) in HEK293T-ABCB1 cells.

Workflow for MDR Reversal Assay

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